molecular formula C28H20Cl2N4O6 B11562510 N,N'-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]-3,3'-dimethoxybiphenyl-4,4'-diamine

N,N'-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]-3,3'-dimethoxybiphenyl-4,4'-diamine

Cat. No.: B11562510
M. Wt: 579.4 g/mol
InChI Key: RORBTVRJIDPKAU-UHFFFAOYSA-N
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Description

N,N’-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]-3,3’-dimethoxybiphenyl-4,4’-diamine is a complex organic compound characterized by its unique structure, which includes two 4-chloro-3-nitrophenyl groups and a biphenyl core with methoxy and diamine functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]-3,3’-dimethoxybiphenyl-4,4’-diamine typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 3,3’-dimethoxybiphenyl-4,4’-diamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to facilitate the formation of the Schiff base linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]-3,3’-dimethoxybiphenyl-4,4’-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of corresponding nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

N,N’-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]-3,3’-dimethoxybiphenyl-4,4’-diamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and for the preparation of complex molecular architectures.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N,N’-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]-3,3’-dimethoxybiphenyl-4,4’-diamine involves its interaction with specific molecular targets. The compound’s nitro and chloro groups can participate in redox reactions, influencing cellular pathways and potentially leading to cytotoxic effects. The biphenyl core and methoxy groups contribute to its overall stability and reactivity, allowing it to interact with various biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-chlorobenzene-carbohydrazide

Uniqueness

N,N’-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]-3,3’-dimethoxybiphenyl-4,4’-diamine is unique due to the presence of both nitro and chloro groups, which enhance its reactivity and potential for diverse chemical transformations. The biphenyl core provides rigidity and stability, making it suitable for various applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C28H20Cl2N4O6

Molecular Weight

579.4 g/mol

IUPAC Name

1-(4-chloro-3-nitrophenyl)-N-[4-[4-[(4-chloro-3-nitrophenyl)methylideneamino]-3-methoxyphenyl]-2-methoxyphenyl]methanimine

InChI

InChI=1S/C28H20Cl2N4O6/c1-39-27-13-19(5-9-23(27)31-15-17-3-7-21(29)25(11-17)33(35)36)20-6-10-24(28(14-20)40-2)32-16-18-4-8-22(30)26(12-18)34(37)38/h3-16H,1-2H3

InChI Key

RORBTVRJIDPKAU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])OC)N=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

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